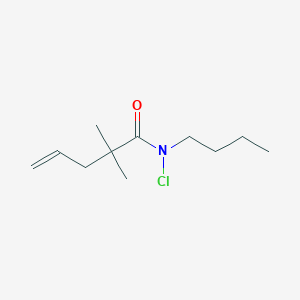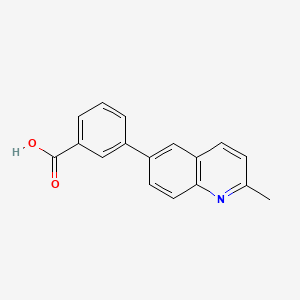
9,9-Didecyl-2-ethenyl-7-nitro-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Didecyl-2-ethenyl-7-nitro-9H-fluorene is a chemical compound belonging to the fluorene family It is characterized by the presence of two decyl groups at the 9th position, an ethenyl group at the 2nd position, and a nitro group at the 7th position on the fluorene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Didecyl-2-ethenyl-7-nitro-9H-fluorene typically involves multiple steps. One common method includes the alkylation of fluorene to introduce the decyl groups, followed by nitration to add the nitro group. The ethenyl group is then introduced through a vinylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving the desired quality and quantity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
9,9-Didecyl-2-ethenyl-7-nitro-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethenyl group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions, such as temperature and pressure, are carefully controlled to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 9,9-Didecyl-2-ethenyl-7-amino-9H-fluorene, while substitution reactions can lead to a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
9,9-Didecyl-2-ethenyl-7-nitro-9H-fluorene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 9,9-Didecyl-2-ethenyl-7-nitro-9H-fluorene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The ethenyl group can undergo polymerization reactions, contributing to the formation of complex structures. The decyl groups provide hydrophobic properties, affecting the compound’s solubility and interactions with lipid membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Didecyl-2-nitro-7-vinyl-9H-fluorene: Similar structure but with a vinyl group instead of an ethenyl group.
2,7-Diiodo-9,9-di(iododecyl)-9H-fluorene: Contains iodine atoms instead of nitro and ethenyl groups.
Uniqueness
9,9-Didecyl-2-ethenyl-7-nitro-9H-fluorene is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of both hydrophobic decyl groups and reactive nitro and ethenyl groups makes it versatile for various applications in research and industry .
Eigenschaften
CAS-Nummer |
913541-37-4 |
|---|---|
Molekularformel |
C35H51NO2 |
Molekulargewicht |
517.8 g/mol |
IUPAC-Name |
9,9-didecyl-2-ethenyl-7-nitrofluorene |
InChI |
InChI=1S/C35H51NO2/c1-4-7-9-11-13-15-17-19-25-35(26-20-18-16-14-12-10-8-5-2)33-27-29(6-3)21-23-31(33)32-24-22-30(36(37)38)28-34(32)35/h6,21-24,27-28H,3-5,7-20,25-26H2,1-2H3 |
InChI-Schlüssel |
JAPHJGCFFXVYMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1(C2=C(C=CC(=C2)C=C)C3=C1C=C(C=C3)[N+](=O)[O-])CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15168793.png)


![1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine](/img/structure/B15168803.png)



![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)-](/img/structure/B15168812.png)
![1,1'-{[2-(2-Fluoroethoxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-methoxybenzene)](/img/structure/B15168824.png)



![Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]-](/img/structure/B15168840.png)
![4-[(E)-(But-2-en-1-ylidene)amino]-N-(2,4-dichlorophenyl)benzene-1-sulfonamide](/img/structure/B15168846.png)
